1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone, also known as hydroxytyrosol, is a phenolic compound primarily derived from the olive tree (Olea europaea). It is recognized for its potent antioxidant properties and potential health benefits, including anti-inflammatory and cardioprotective effects. Hydroxytyrosol is classified as a polyphenol, which encompasses a diverse group of naturally occurring compounds characterized by the presence of multiple phenolic units.
Hydroxytyrosol is predominantly found in olive oil, particularly extra virgin olive oil, where it contributes to the oil's health benefits. It can also be synthesized through various chemical methods, enabling its use in research and pharmaceutical applications.
Several synthetic routes have been developed for producing 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone:
The synthesis often involves Friedel-Crafts acylation reactions using Lewis acids to facilitate the introduction of acyl groups onto aromatic rings. The reaction conditions can be optimized for scale-up, achieving yields of up to 85% in some protocols .
The molecular structure of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone features a benzene ring substituted with two hydroxyl groups (at positions 3 and 4) and a keto group adjacent to a hydroxymethyl group:
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone can undergo various chemical reactions:
The compound's reactivity is largely attributed to its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions.
The antioxidant activity of 1-(3,4-dihydroxyphenyl)-2-hydroxyethanone is primarily due to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative stress. The mechanism involves:
Studies have shown that hydroxytyrosol exhibits significant protective effects against oxidative damage in various biological systems .
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone has several applications:
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is a di-hydroxylated phenolic ketone structurally characterized by a catechol moiety (3,4-dihydroxyphenyl group) linked to a hydroxyketone side chain. This configuration endows it with significant redox-active properties and positions it as a pivotal intermediate in plant secondary metabolism, particularly within the Olea europaea (olive) system [1] [6]. Unlike its more extensively studied derivatives (e.g., hydroxytyrosol), this compound remains underexplored despite its biochemical relevance. Its presence spans olive fruits, leaves, and oil-processing byproducts, though typically at low concentrations due to its metabolic lability [4] [7].
The identification of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone emerged indirectly through mid-20th-century investigations into olive polyphenols. Early phytochemical studies of Olea europaea focused on prominent secoiridoids (e.g., oleuropein), with this compound initially detected as a chromatographic artifact during hydrolysis studies of olive fruit extracts [6]. Its systematic nomenclature follows IUPAC ketone naming conventions:
Table 1: Nomenclature and Chemical Identifiers
| Identifier Type | Designation |
|---|---|
| IUPAC Name | 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone |
| Common Synonyms | Hydroxytyrosol ketone; 3,4-DHPEA-ketone |
| CAS Registry | Not extensively cataloged (research compound) |
| Molecular Formula | C₈H₈O₄ |
| Key Functional Groups | Catechol, α-hydroxyketone |
Historically, its isolation proved challenging due to chemical instability and overlap with structurally similar olive phenolics like hydroxytyrosol or homovanillyl alcohol. Advances in chromatographic techniques (e.g., UPLC-HR-QTOF-MS) in the 2010s enabled its unambiguous characterization in olive mill wastewaters and stem extracts [5] [9]. It shares biosynthetic origins with flavonoids and secoiridoids, placing it within the broader "vegetable polyphenol" classification pioneered by Emil Fischer and Karl Freudenberg [1].
Within the olive (Olea europaea) metabolome, 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone functions as a node in a complex network of bioactive phenolics. It coexists and interacts with key compounds, influencing overall antioxidant and antimicrobial activities:
Co-occurrence and Synergism:
Table 2: Structural and Functional Relationships with Key Olive Phenolics
| Compound | Structural Relationship to Target Ketone | Joint Biological Activities |
|---|---|---|
| Hydroxytyrosol (HT) | Reduction product; shares catechol core | Synergistic antioxidant effects |
| Oleuropein | Hydrolytic precursor via enzymatic cleavage | Enhanced antimicrobial activity |
| 3,4-DHPEA-EDA | Shares biosynthetic intermediates | Modulation of anti-inflammatory pathways |
| Ligstroside aglycone | Co-product during metabolic transformations | Gut microbiota modulation |
Bioactivity Context:
Though less potent than hydroxytyrosol in isolation, the ketone contributes to the ensemble effects of olive extracts:
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone occupies a decisive branch point in the hydroxytyrosol (HT) biosynthetic network. Two primary routes involve its formation and conversion:
Biosynthetic Origins:
Metabolic Fate:
Table 3: Enzymatic Transformations Involving the Target Ketone
| Enzyme | Reaction Catalyzed | Tissue Localization |
|---|---|---|
| Aldehyde dehydrogenase (ALDH) | 3,4-DHPA → Ketone (oxidation) | Olive fruit pulp |
| Alcohol dehydrogenase (ADH) | Ketone → Hydroxytyrosol (reduction) | Fruit mesocarp, microbial flora |
| Polyphenol oxidase (PPO) | Tyrosol → Ketone (oxidative hydroxylation) | Leaf and stem tissues |
Biotechnological studies confirm its transient accumulation in olive milling byproducts and fermentation broths, where microbial activity dictates its conversion to HT or degradation [7]. This lability underscores challenges in its isolation, necessitating acidic stabilization during extraction [9].
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